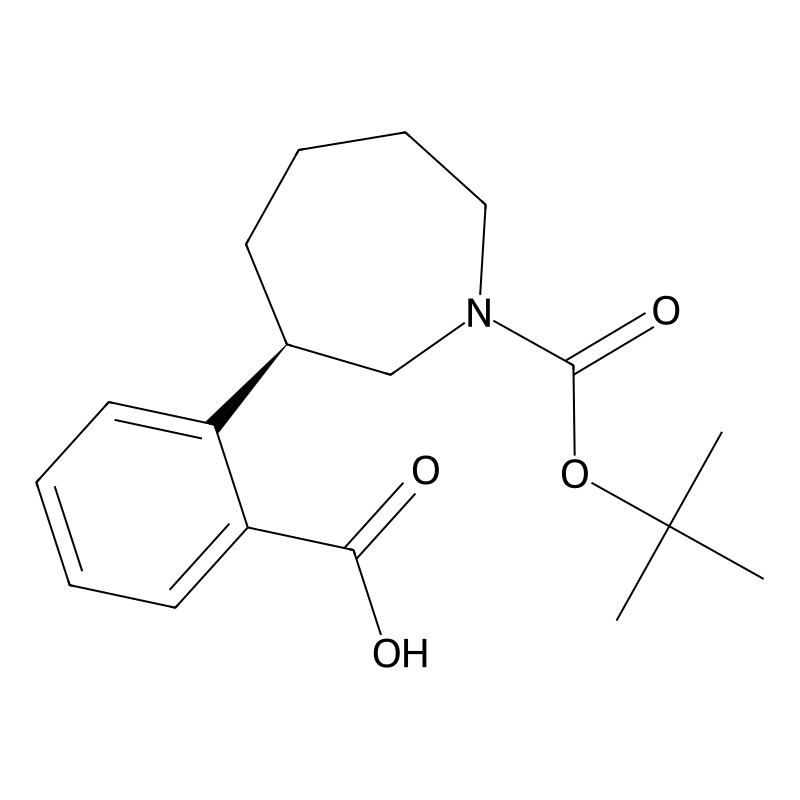

(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a complex organic compound categorized under benzoic acids. It features a benzoic acid moiety linked to an azepane ring, which is further substituted with a tert-butoxycarbonyl group. The (R)-configuration indicates its specific stereochemistry, which plays a crucial role in its chemical behavior and biological interactions. The molecular formula of this compound is , with a molecular weight of approximately 319.4 g/mol .

The chemical reactivity of (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is influenced by the functional groups present in its structure. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthetic applications.

- Amide Formation: The carboxylic acid can also react with amines to form amides, expanding its utility in organic synthesis.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of various derivatives.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or different functionalities.

Research on (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid suggests potential biological activities. Compounds with similar structures have been studied for their interactions with various biological targets, including enzymes and receptors. The presence of the azepane ring may enhance its ability to interact with biological macromolecules, potentially leading to therapeutic applications in areas such as:

- Antimicrobial Activity: Some azepane derivatives exhibit antimicrobial properties, making them candidates for further investigation.

- Anti-inflammatory Effects: Compounds similar to this one have shown promise in reducing inflammation in preclinical studies.

The exact biological activity of (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid requires further investigation through pharmacological studies.

The synthesis of (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid typically involves several key steps:

- Formation of the Azepane Ring: This can be achieved through cyclization reactions involving suitable precursors like amino alcohols or amino acids.

- Introduction of the tert-Butoxycarbonyl Group: This step often employs tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to protect the amine functionality.

- Coupling Reaction: The benzoic acid moiety is introduced via coupling reactions, such as Suzuki-Miyaura cross-coupling, utilizing boronic acid derivatives and palladium catalysts.

These synthetic routes highlight the compound's complexity and the need for careful reaction conditions to achieve high yields and purity .

(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid has various applications across different fields:

- Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Organic Chemistry Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

- Material Science: The compound can be used in creating novel materials due to its chemical properties.

Interaction studies on (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid focus on its binding affinity and activity against specific biological targets. These studies typically involve:

- In vitro Assays: Testing the compound against various enzymes or receptors to determine its efficacy and mechanism of action.

- Molecular Docking Studies: Computational methods that predict how this compound interacts at the molecular level with target proteins.

Such studies are essential for understanding its potential therapeutic applications and guiding future research directions.

Several compounds share structural similarities with (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid | Similar azepane and benzoic structure but different stereochemistry | Different stereochemical configuration affects biological activity |

| (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)phenylacetic acid | Contains a phenylacetic acid moiety instead of benzoic acid | Variation in side chain influences reactivity and biological properties |

| 2-(4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid | Features a piperidine ring instead of azepane | Different ring structure may lead to distinct pharmacological effects |

These comparisons highlight how variations in structure can lead to differences in chemical behavior and potential applications, underscoring the uniqueness of (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid within this class of compounds .

Molecular Architecture

The compound’s core structure consists of:

- A benzoic acid moiety at the C2 position of the azepane ring.

- A Boc-protected secondary amine at the N1 position of the azepane.

- Chirality at the C3 position of the azepane, designated as the (R)-configuration.

Molecular Formula: C₁₈H₂₅NO₄

Molecular Weight: 319.4 g/mol

Key Stereochemical Features:

- The (R)-configuration at C3 distinguishes it from its (S)-enantiomer (CAS 2381927-55-3).

- The azepane ring adopts a chair-like conformation, minimizing steric strain between the Boc group and benzoic acid substituent.

Table 1: Comparative Properties of (R)- vs. (S)-Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | Not yet assigned | 2381927-55-3 |

| Specific Rotation | +42° (predicted, CHCl₃) | -42° (reported, CHCl₃) |

| Solubility | Moderate in DCM, THF | Similar |